2-[3-Oxo-3-(4-phenylpiperidin-1-yl)propyl]benzoic acid
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Overview
Description
2-[3-Oxo-3-(4-phenylpiperidin-1-yl)propyl]benzoic acid is a complex organic compound that features a benzoic acid moiety linked to a piperidine ring through a propyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-Oxo-3-(4-phenylpiperidin-1-yl)propyl]benzoic acid typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Attachment of the Phenyl Group: The phenyl group is introduced via a Friedel-Crafts alkylation reaction.
Formation of the Propyl Chain: The propyl chain is attached through a series of alkylation reactions.
Introduction of the Benzoic Acid Moiety:
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate each step of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-[3-Oxo-3-(4-phenylpiperidin-1-yl)propyl]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the ketone group.
Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Halogenation can be achieved using chlorine or bromine under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
2-[3-Oxo-3-(4-phenylpiperidin-1-yl)propyl]benzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as a building block in polymer chemistry.
Mechanism of Action
The mechanism of action of 2-[3-Oxo-3-(4-phenylpiperidin-1-yl)propyl]benzoic acid involves its interaction with specific molecular targets. The piperidine ring is known to interact with neurotransmitter receptors, potentially modulating their activity. The benzoic acid moiety may also play a role in binding to enzymes, affecting their catalytic activity.
Comparison with Similar Compounds
Similar Compounds
- 2-[3-Oxo-3-(4-methylpiperidin-1-yl)propyl]benzoic acid
- 2-[3-Oxo-3-(4-ethylpiperidin-1-yl)propyl]benzoic acid
- 2-[3-Oxo-3-(4-isopropylpiperidin-1-yl)propyl]benzoic acid
Uniqueness
2-[3-Oxo-3-(4-phenylpiperidin-1-yl)propyl]benzoic acid is unique due to the presence of the phenyl group, which can enhance its binding affinity to certain biological targets. This structural feature distinguishes it from other similar compounds and may contribute to its specific biological activities.
Properties
IUPAC Name |
2-[3-oxo-3-(4-phenylpiperidin-1-yl)propyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO3/c23-20(11-10-18-8-4-5-9-19(18)21(24)25)22-14-12-17(13-15-22)16-6-2-1-3-7-16/h1-9,17H,10-15H2,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMHDKPKQMAVSCN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=CC=CC=C2)C(=O)CCC3=CC=CC=C3C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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